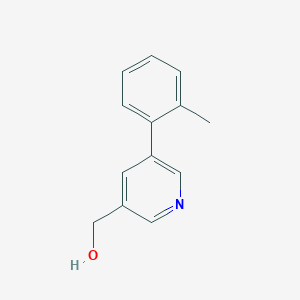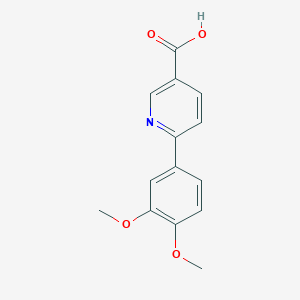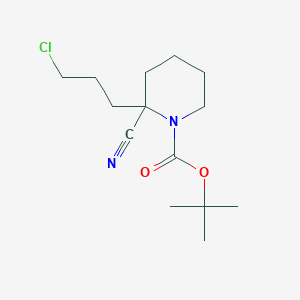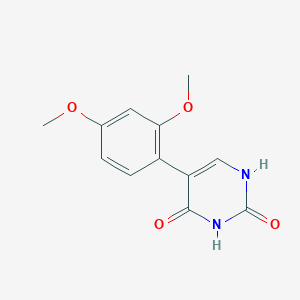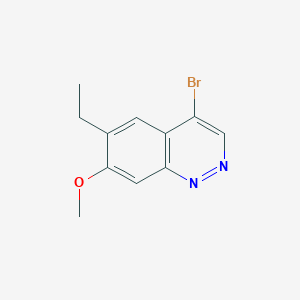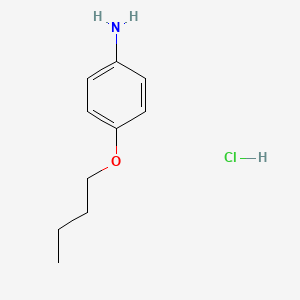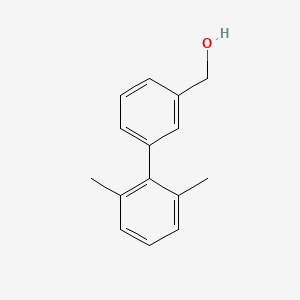
3-(2,6-Dimethylphenyl)benzyl alcohol
Overview
Description
3-(2,6-Dimethylphenyl)benzyl alcohol, also known as [1,1’-Biphenyl]-3-methanol, 2’,6’-dimethyl-, is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a benzyl alcohol group attached to a biphenyl structure with two methyl groups at the 2 and 6 positions on one of the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the precursor compound to the desired alcohol. The reaction is carried out under high pressure and temperature to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 3-(2,6-Dimethylphenyl)benzaldehyde or 3-(2,6-Dimethylphenyl)benzoic acid.
Reduction: 3-(2,6-Dimethylphenyl)methane.
Substitution: 3-(2,6-Dimethylphenyl)benzyl ether or 3-(2,6-Dimethylphenyl)benzyl ester.
Scientific Research Applications
3-(2,6-Dimethylphenyl)benzyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the biphenyl structure allows for π-π interactions with aromatic systems, which can influence its reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog with a single phenyl ring and an alcohol group.
2,6-Dimethylbenzyl alcohol: Similar structure but lacks the biphenyl moiety.
3-Phenylpropanol: Contains a phenyl ring and a propanol group but lacks the dimethyl substitution.
Uniqueness
3-(2,6-Dimethylphenyl)benzyl alcohol is unique due to the presence of both the biphenyl structure and the dimethyl substitution, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[3-(2,6-dimethylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBYAMKNAFCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630403 | |
| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691905-27-8 | |
| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
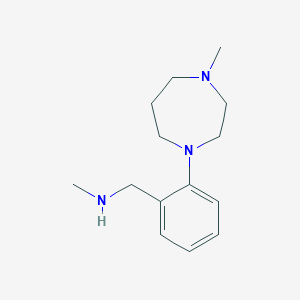
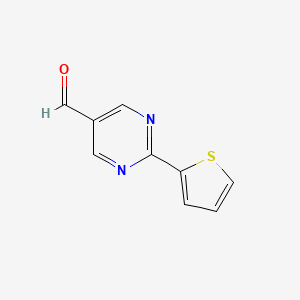

![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)
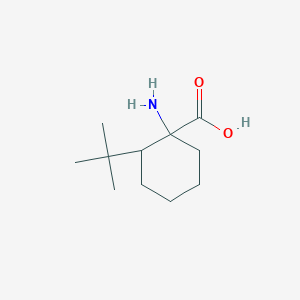
![4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1629835.png)
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)
